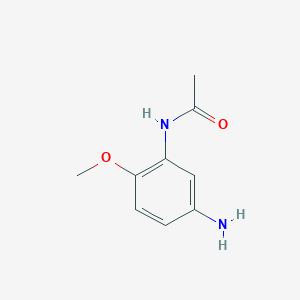

n-(5-Amino-2-methoxyphenyl)acetamide

説明

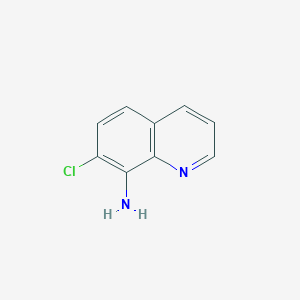

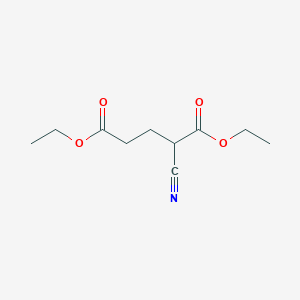

“N-(5-Amino-2-methoxyphenyl)acetamide” is a compound with the molecular formula C9H12N2O2 . It is a member of methoxybenzenes and a member of acetamides .

Molecular Structure Analysis

The molecular structure of “n-(5-Amino-2-methoxyphenyl)acetamide” can be represented by the InChI code: InChI=1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) . The compound has a molecular weight of 180.20 g/mol .

Physical And Chemical Properties Analysis

The compound “n-(5-Amino-2-methoxyphenyl)acetamide” has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass is 180.089877630 g/mol .

科学的研究の応用

Proteomics Research

N-(5-Amino-2-methoxyphenyl)acetamide is utilized in proteomics research to study protein expression, modification, and interaction. Its properties facilitate the identification and quantification of proteins, which is crucial in understanding cellular processes and disease mechanisms .

Medicinal Chemistry

In medicinal chemistry , this compound is explored for its potential as a building block in drug design and synthesis. Its amine and acetamide groups offer points of functionalization, allowing for the creation of a variety of pharmacologically active molecules .

Biotechnology

The compound finds application in biotechnology as a reagent for biochemical assays. It can be used to develop new diagnostic tools and therapeutic strategies, particularly in the field of molecular biology .

Agriculture

In agriculture , N-(5-Amino-2-methoxyphenyl)acetamide may be investigated for its role in plant growth regulation and protection. Its chemical structure could be key in synthesizing compounds that enhance crop resilience to pests and diseases .

Material Science

This compound is significant in material science for the development of novel materials with specific properties. It can be incorporated into polymers or coatings to impart desired characteristics such as increased durability or chemical resistance .

Environmental Science

In environmental science , N-(5-Amino-2-methoxyphenyl)acetamide can be used in the analysis of environmental pollutants. Its reactivity makes it suitable for use in sensors and assays that detect and measure contaminants in various ecosystems .

Analytical Chemistry

The compound’s role in analytical chemistry includes its use as a standard or reagent in chromatography and spectrometry. This aids in the precise measurement of chemical substances in complex mixtures .

Pharmacology

Lastly, in pharmacology , it’s studied for its therapeutic properties. Researchers are interested in how its molecular framework can be modified to interact with biological targets, potentially leading to new treatments for various diseases .

Safety and Hazards

特性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHJPLIBPNEMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296089 | |

| Record name | n-(5-amino-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(5-Amino-2-methoxyphenyl)acetamide | |

CAS RN |

64353-88-4 | |

| Record name | 64353-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-amino-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)